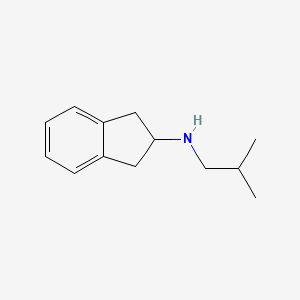

N-Isobutyl-2,3-dihydro-1H-inden-2-amine

Description

N-Isobutyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to the indane structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C13H19N/c1-10(2)9-14-13-7-11-5-3-4-6-12(11)8-13/h3-6,10,13-14H,7-9H2,1-2H3 |

InChI Key |

WUFBKUTWDLRSHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone derivatives with isobutylamine. One common method includes the Michael addition reaction, where the indanone derivative undergoes nucleophilic addition with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis and Derivatives

N-Isobutyl-2,3-dihydro-1H-inden-2-amine serves as an intermediate for synthesizing various pharmacologically active compounds. One notable derivative is rasagiline, an irreversible monoamine oxidase-B inhibitor used to treat Parkinson's disease. The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes-1-ketoxime to produce this compound using alumino-nickel under alkaline conditions. This method simplifies the production process and reduces costs associated with hydrogenation typically required in other synthesis methods .

| Compound | Synthesis Method | Application |

|---|---|---|

| This compound | Reduction of 2,3-dihydro-1H-indenes-1-ketoxime | Intermediate for rasagiline |

| Rasagiline | Derived from N-Isobutyl compound | Treatment of Parkinson's disease |

Pharmacological Properties

The pharmacological profile of this compound is closely related to its derivatives. Rasagiline has demonstrated neuroprotective effects and improves dopamine levels in patients with Parkinson's disease. Research indicates that it has fewer side effects compared to other treatments like selegiline. The compound acts by inhibiting monoamine oxidase-B, which is responsible for the breakdown of dopamine in the brain .

Case Study 1: Efficacy in Parkinson's Disease

A clinical study highlighted the efficacy of rasagiline in improving motor functions in patients with advanced Parkinson's disease. Patients receiving rasagiline showed significant improvements in their Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to those on placebo treatments. The study concluded that this compound, through its derivative rasagiline, offers a promising therapeutic option for managing symptoms of Parkinson's disease .

Case Study 2: Synthesis Optimization

Research conducted at the Groningen Research Institute of Pharmacy focused on optimizing the synthesis of N-Isobutyl derivatives through multicomponent reactions. This study successfully demonstrated that employing a one-pot reaction strategy could enhance yield and reduce reaction time significantly. The findings suggest that such synthetic approaches could be scaled up for industrial production while maintaining cost-effectiveness .

Mechanism of Action

The mechanism by which N-Isobutyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-Isobutyl-2,3-dihydro-1H-inden-1-amine: A similar compound with the amine group attached at a different position on the indane ring.

2-Aminoindane: A simpler derivative of indane with an amine group attached directly to the indane structure.

Uniqueness

N-Isobutyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N-Isobutyl-2,3-dihydro-1H-inden-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of indene derivatives, characterized by a bicyclic structure that includes an amine functional group. This structure allows for various chemical interactions, particularly hydrogen bonding and ionic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group facilitates these interactions, influencing the activity of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems .

Biological Activity and Research Findings

Recent studies have highlighted several areas where this compound demonstrates promising biological activity:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of indanones have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar activities .

2. CNS Activity

Studies have explored the effects of N-substituted indene derivatives on CNS disorders. In particular, analogs have been found to decrease nicotine self-administration in animal models, indicating potential utility in treating addiction .

3. Anti-inflammatory Properties

Compounds derived from the indene structure have been evaluated for their anti-inflammatory effects. Some studies suggest that modifications to the indene structure can enhance anti-inflammatory activity, which may also apply to this compound .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various indanone derivatives. Compounds were tested against bacterial strains like Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antimicrobial potential .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Indanone Derivative A | Staphylococcus aureus | 5.6 |

| Indanone Derivative B | Escherichia coli | 7.8 |

| N-Isobutyl Derivative | Staphylococcus aureus | 6.1 |

Case Study 2: CNS Modulation

In a behavioral study on rats, N-substituted indenes were administered to evaluate their impact on nicotine dependence. The study found that certain compounds significantly reduced nicotine self-administration compared to controls, suggesting potential for treating nicotine addiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.